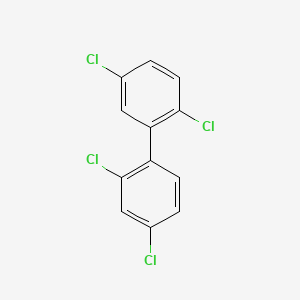

2,2',4,5'-Tétrachlorobiphényle

Vue d'ensemble

Description

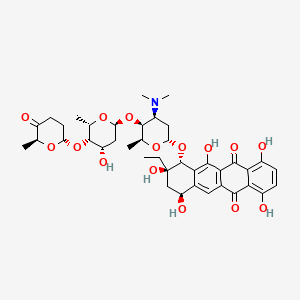

2,2',4,5'-Tetrachlorobiphenyl (2,2',4,5'-TCB) is an organic compound that belongs to a class of polychlorinated biphenyls (PCBs), which are synthetic organic compounds used in a variety of industrial applications. 2,2',4,5'-TCB is a persistent environmental pollutant and is known to bioaccumulate in living organisms. It is considered to be one of the most toxic of all PCBs and is a suspected human carcinogen.

Applications De Recherche Scientifique

Science environnementale : Détection dans les sols et les déchets solides

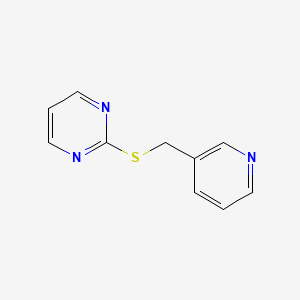

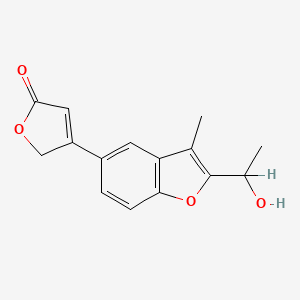

Le 2,2',4,5'-tétrachlorobiphényle est un type de biphényle polychloré (PCB) qui a été largement étudié pour sa persistance dans l'environnement. Des techniques telles que l'extraction accélérée par solvant suivie de la GC-MS/MS sont utilisées pour détecter les PCB dans les sols et les déchets solides {svg_1}. Cette méthode est cruciale pour surveiller et gérer l'impact environnemental des PCB, assurant la conformité aux réglementations environnementales.

Médecine : Perturbation endocrinienne

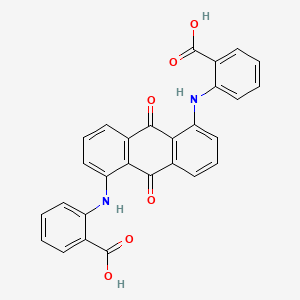

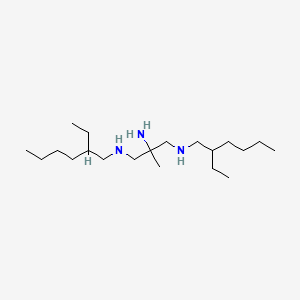

Dans le domaine médical, le this compound est reconnu comme un perturbateur endocrinien {svg_2}. Il peut interférer avec les systèmes hormonaux de l'organisme, conduisant potentiellement à des effets néfastes sur la santé. Comprendre son comportement et ses effets sur le système endocrinien est essentiel pour la sécurité de la santé publique et le développement de traitements pour l'exposition.

Processus industriels : Isolation électrique

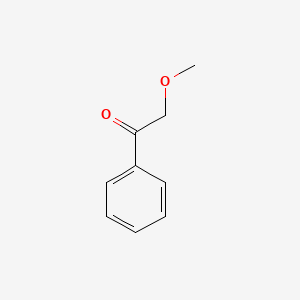

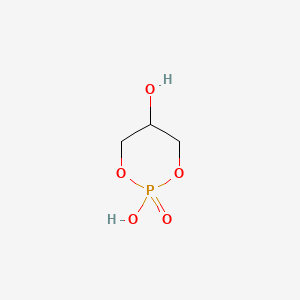

Historiquement, les PCB comme le this compound étaient utilisés dans des applications industrielles en raison de leur stabilité chimique et de leurs propriétés isolantes électriques {svg_3}. Ils se trouvaient dans les équipements électriques, de transfert de chaleur et hydrauliques, entre autres. Bien que leur utilisation soit désormais interdite, l'étude de leurs propriétés aide à gérer en toute sécurité les équipements existants contenant des PCB.

Chimie analytique : Matériau de référence

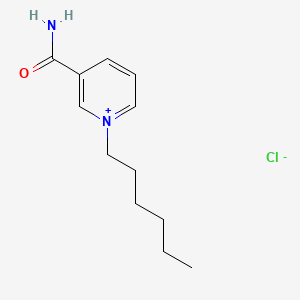

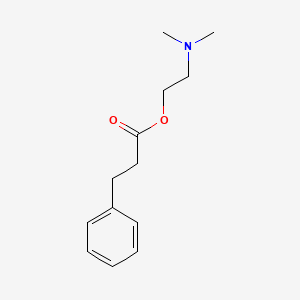

Le this compound sert de matériau de référence certifié en chimie analytique, aidant à l'étalonnage des instruments et à la validation des méthodes analytiques {svg_4}. Cela garantit la précision et la fiabilité de la détection des PCB dans divers échantillons.

Toxicologie : Effets sur la phosphorylation oxydative

Des études toxicologiques ont montré que le this compound affecte la phosphorylation oxydative dans les mitochondries du foie de rat, modifiant les sous-systèmes respiratoire et de phosphorylation {svg_5}. Ces résultats sont importants pour comprendre les effets toxiques des PCB sur les organismes vivants.

Bioremédiation : Nettoyage des sols et des sédiments

La recherche sur la bioremédiation se concentre sur les méthodes permettant d'éliminer ou de neutraliser les polluants tels que le this compound des sols et des sédiments. Des techniques telles que la phytoremédiation et la dégradation microbienne sont explorées pour traiter les sites contaminés {svg_6}. Ceci est crucial pour la restauration des écosystèmes touchés par la pollution aux PCB.

Toxicologie environnementale : Effets métabolomiques

Des études en toxicologie environnementale ont étudié les effets métabolomiques du this compound, révélant son impact sur divers métabolites dans les organismes {svg_7}. Cette recherche aide à comprendre les implications écologiques plus larges de l'exposition aux PCB.

Biologie moléculaire : Induction des gènes

En biologie moléculaire, l'accent est mis sur la manière dont des composés comme le this compound peuvent induire des gènes spécifiques nécessaires aux processus de déshalogénation chez les bactéries {svg_8}. Ces connaissances peuvent être appliquées pour développer des stratégies de bioremédiation et comprendre les mécanismes moléculaires de la dégradation des PCB.

Analyse Biochimique

Biochemical Properties

2,2’,4,5’-Tetrachlorobiphenyl plays a role in various biochemical reactions, primarily through its interaction with enzymes and proteins involved in xenobiotic metabolism. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This activation mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons. Additionally, 2,2’,4,5’-Tetrachlorobiphenyl interacts with the estrogen receptor, influencing gene expression and affecting cellular proliferation and differentiation in target tissues .

Cellular Effects

2,2’,4,5’-Tetrachlorobiphenyl has been shown to impact various cellular processes. It affects oxidative phosphorylation in rat liver mitochondria by inhibiting both the respiratory and phosphorylation subsystems and increasing membrane leak . This compound also influences cell membranes, as observed in Ralstonia eutropha H850, where it decreases membrane fluidity and alters fatty acid composition . Furthermore, 2,2’,4,5’-Tetrachlorobiphenyl interacts with the estrogen receptor, affecting gene expression and cellular proliferation .

Molecular Mechanism

At the molecular level, 2,2’,4,5’-Tetrachlorobiphenyl exerts its effects through various mechanisms. It binds to the estrogen receptor, influencing gene expression and cellular proliferation . Additionally, it inhibits Complex I in the mitochondrial respiratory chain, leading to decreased ATP production and increased membrane leak . This compound also decreases the number of oligomycin-binding sites, causing a significant drop in membrane potential generated by ATP hydrolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,5’-Tetrachlorobiphenyl change over time. Studies have shown that this compound inhibits the rate of respiration in rat liver mitochondria by 23-26% . It also decreases the number of oligomycin-binding sites by 20%, leading to a significant drop in membrane potential generated by ATP hydrolysis . These effects are observed over time, indicating the compound’s stability and persistence in biological systems.

Dosage Effects in Animal Models

The effects of 2,2’,4,5’-Tetrachlorobiphenyl vary with different dosages in animal models. High purity model compounds, such as PCB52 (2,2’,5,5’-Tetrachlorobiphenyl), have been administered to young adult rats and pregnant female rats at various dose levels . These studies have shown that higher doses lead to reduced levels of circulating thyroid hormones T4 and T3, altered open field behavior, impaired auditory function, and changes in retinoid metabolism . Additionally, high doses of 2,2’,4,5’-Tetrachlorobiphenyl can cause neurobehavioral effects and altered sexually dimorphic behavior in offspring .

Metabolic Pathways

2,2’,4,5’-Tetrachlorobiphenyl is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated, sulfated, and methylated metabolites . These metabolites are primarily found in the serum and liver of exposed animals . The compound’s metabolism also affects the levels of endogenous serum metabolites, such as L-cysteine, glycine, cytosine, sphingosine, thymine, linoleic acid, orotic acid, L-histidine, and erythrose .

Transport and Distribution

The transport and distribution of 2,2’,4,5’-Tetrachlorobiphenyl within cells and tissues are influenced by its lipophilic nature. This compound accumulates in the lipid bilayer of cellular membranes, leading to alterations in membrane organization . It is distributed in various tissues, including adipose, brain, liver, lung, and serum . The compound’s metabolites, such as 2,2’,5,5’-Tetrachlorobiphenyl-4-ol, are also detected in these compartments .

Subcellular Localization

2,2’,4,5’-Tetrachlorobiphenyl localizes to specific subcellular compartments, primarily within the lipid bilayer of cellular membranes . Its lipophilic nature allows it to accumulate in these membranes, leading to alterations in membrane fluidity and organization . This localization affects the compound’s activity and function, influencing various cellular processes.

Propriétés

IUPAC Name |

1,4-dichloro-2-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPVHELAQPIZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073508 | |

| Record name | 2,2',4,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41464-40-8 | |

| Record name | PCB 49 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT5E4PD553 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3alpha,7alpha,12alpha-Trihydroxy-24-oxo-5beta-cholan-24-ylamino)propyldimethylaminio]-1-propanesulfonic acid](/img/structure/B1211553.png)

![(3R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1211562.png)